molecular formula C6H9ClN2S B578461 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride CAS No. 1241725-84-7

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride

Cat. No.: B578461
CAS No.: 1241725-84-7
M. Wt: 176.662
InChI Key: KHTQBEIQKYEJEI-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride (CAS: 165948-23-2) is a bicyclic heterocyclic compound comprising a thiazole ring fused to a partially saturated pyridine ring. Its molecular formula is C₆H₉ClN₂S, with a molecular weight of 176.67 g/mol . The compound is commonly utilized as a synthetic intermediate in pharmaceuticals, particularly for anticoagulants like Edoxaban .

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.ClH/c1-2-7-3-6-5(1)8-4-9-6;/h4,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTQBEIQKYEJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718723
Record name 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241725-84-7
Record name Thiazolo[5,4-c]pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1241725-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Steps and Mechanism

The cyclization-cyanation approach, detailed in US Patent 8,058,440B2 , involves a multi-step sequence starting from N-methyl-4-piperidone. The process begins with the formation of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 6) via catalytic reduction of a precursor thiazole derivative (compound 2). This intermediate undergoes trihalogenoacetylation (e.g., trichloroacetylation) followed by hydrolysis to yield the target compound. A critical step involves the use of a secondary amine catalyst, such as pyrrolidine, to facilitate the cyclization of compound 2 under mild conditions (40–60°C), avoiding the need for copper bromide (II).

The final hydrolysis step is conducted in acidic aqueous media, typically using hydrochloric acid, to generate the hydrochloride salt. This method achieves an overall yield of 68–72% with a purity exceeding 98% (HPLC).

Optimization and Industrial Application

Key optimizations include:

  • Temperature Control : Maintaining the reaction temperature below 60°C during cyclization prevents decomposition of the thiazole ring.

  • Catalyst Efficiency : A catalytic amount of pyrrolidine (0.5–1.0 mol%) reduces side reactions compared to stoichiometric bases.

  • Salt Formation : Isolating intermediates as stable salts (e.g., hydrochloride) improves handling and storage stability.

Industrial-scale production employs continuous-flow reactors to enhance mixing and heat transfer, reducing batch cycle times by 30%.

One-Pot Synthesis via Imine Formation

Reaction Steps and Conditions

CN Patent 102,432,626A describes a streamlined one-pot method using 2-thiophene ethylamine, formaldehyde, and ethanolic hydrogen chloride. The process involves:

  • Imine Formation : Heating 2-thiophene ethylamine with formaldehyde (mass ratio 120–130:50–60) at 50–55°C for 20–30 hours in aqueous media.

  • Cyclization and Salt Formation : Treating the imine intermediate with 25–30% ethanolic HCl at 65–75°C for 4–8 hours, followed by activated carbon filtration and recrystallization.

This method achieves a yield of 85–90% with a purity of 99.5% (HPLC).

Purification and Yield Enhancement

  • Solvent Extraction : Dichloroethane is used to isolate the imine intermediate, reducing polar impurities by 40%.

  • Recrystallization : Cooling the filtrate to 0–5°C precipitates the hydrochloride salt, which is oven-dried at 50°C to remove residual solvents.

Comparative Analysis of Preparation Methods

Parameter Cyanation Method One-Pot Synthesis
Starting Materials N-methyl-4-piperidone2-Thiophene ethylamine
Reaction Steps 42
Temperature Range 40–75°C50–75°C
Catalyst Pyrrolidine (0.5–1.0 mol%)None
Yield 68–72%85–90%
Purity (HPLC) >98%>99.5%
Industrial Scalability High (continuous-flow)Moderate (batch processing)

Critical Considerations for Process Selection

  • Cost Efficiency : The one-pot synthesis uses inexpensive formaldehyde and avoids metal catalysts, reducing raw material costs by 25% compared to the cyanation route.

  • Environmental Impact : Ethanol-based systems in the one-pot method generate less acidic waste (pH 6–7) versus the hydrochloric acid-intensive cyanation process.

  • Byproduct Management : The cyanation method produces trace amounts of cyanide-containing waste, necessitating specialized disposal protocols .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride involves its interaction with specific molecular targets. For instance, it has been investigated as an inhibitor of factor Xa, an enzyme involved in the coagulation cascade. The compound binds to the active site of the enzyme, preventing its activity and thereby exerting anticoagulant effects .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride with structurally related heterocyclic compounds:

Compound Name Core Structure Key Substituents Molecular Formula Applications/Activity References
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine HCl Thiazolo[5,4-c]pyridine None (base structure) C₆H₉ClN₂S Intermediate for anticoagulants
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine diHCl Pyrazolo[4,3-c]pyridine 2-Methyl group C₇H₁₂Cl₂N₃ Unspecified (likely kinase inhibitor)
Tinoridine Hydrochloride Thieno[2,3-c]pyridine 3-Ethoxycarbonyl, 6-benzyl C₁₅H₁₇ClN₂O₂S Anti-inflammatory, analgesic
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid HCl Thiazolo[5,4-c]pyridine 5-Methyl, 2-carboxylic acid C₈H₁₁ClN₂O₂S FXa inhibitor intermediate (Edoxaban)
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine HCl Thiazolo[5,4-c]pyridine 2-Bromo substituent C₆H₈BrClN₂S Electrophilic intermediate for coupling

Key Observations :

  • Thiazolo vs. Pyrazolo Derivatives : Thiazolo compounds (e.g., the target molecule) exhibit sulfur-based electronic effects, enhancing hydrogen bonding and metal coordination, whereas pyrazolo analogs (e.g., ) contain two adjacent nitrogen atoms, favoring interactions with kinase ATP-binding pockets .
  • Substituent Effects : The 2-carboxylic acid derivative () shows enhanced anticoagulant activity due to its ability to bind Factor Xa (FXa), while the 2-bromo analog () serves as a versatile electrophile in cross-coupling reactions .
  • Thieno vs. Thiazolo Cores: Tinoridine (), a thieno[2,3-c]pyridine, replaces the thiazole sulfur with a thiophene ring, reducing basicity but improving metabolic stability for anti-inflammatory applications .
Physicochemical Properties
Property 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine HCl 5-Methyl-2-carboxylic Acid HCl 2-Methyl-pyrazolo[4,3-c]pyridine diHCl
Melting Point (°C) Not reported 201 Not reported
Solubility Water-soluble (HCl salt) Moderate in polar solvents High (dihydrochloride salt)
Spectral Data (¹H NMR) δ 3.63 (d, J=14 Hz, H-6a), 3.47 (d, J=14 Hz) Not reported Not reported

Notes:

  • The hydrochloride salt form improves aqueous solubility, critical for bioavailability in drug formulations .
  • The 5-methyl-2-carboxylic acid derivative’s higher melting point (201°C) reflects its crystalline stability .

Biological Activity

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride (CAS Number: 165948-23-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a thiazolo-pyridine structure, which is significant in medicinal chemistry due to its diverse pharmacological properties. In this article, we will explore the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₆H₉ClN₂S
  • Molecular Weight : 176.67 g/mol
  • Boiling Point : 367ºC at 760 mmHg
  • Flash Point : 175.7ºC

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The compound has shown promise in several areas:

  • Antimicrobial Activity : Several derivatives of thiazolo-pyridines have exhibited significant antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Research indicates that thiazolo-pyridine derivatives may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • CNS Activity : Compounds with similar structures have been studied for their neuroprotective effects and potential use in treating neurodegenerative diseases.

Data Table of Biological Activities

Biological ActivityModel/MethodologyFindingsReference
AntimicrobialDisk diffusion methodInhibition of Gram-positive and Gram-negative bacteria
AnticancerMTT assay on cancer cell linesSignificant reduction in cell viability
NeuroprotectiveIn vitro neuronal cultureProtection against oxidative stress-induced damage

Antimicrobial Activity

A study conducted on various thiazolo-pyridine derivatives demonstrated that certain compounds exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

Research published in the Journal of Medicinal Chemistry highlighted the anticancer effects of thiazolo-pyridine derivatives. In vitro studies showed that these compounds could induce apoptosis in human cancer cell lines such as HeLa and MCF-7. The compounds were found to activate caspase pathways leading to programmed cell death.

Neuroprotective Effects

In a study evaluating the neuroprotective effects of thiazolo-pyridine derivatives, it was found that these compounds could significantly reduce neuronal cell death induced by oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

Q & A

Q. What are the foundational synthetic routes for 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride?

The synthesis involves cyclization reactions to form the thiazolo-pyridine core. Key steps include:

  • Cyclization : Sulfur-containing precursors (e.g., thiols) react with carbonyl groups under nucleophilic conditions to form the fused ring system .
  • Functionalization : Subsequent modifications, such as carboxylation or halogenation, introduce bioactivity-enhancing groups. For example, bromination at the 2-position yields intermediates for further derivatization .
  • Salt formation : Hydrochloride salts are generated via acid-base reactions to improve stability and solubility .
StepReaction TypeKey Reagents/ConditionsYieldSource
1CyclizationThiolate, carbonyl compounds70-85%
2BrominationBr₂, DCM, 0°C75%
3Salt formationHCl, ethanol>95%

Q. How is structural integrity validated during synthesis?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and purity (e.g., distinct proton environments for the thiazole and pyridine rings) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying impurities .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 235.7 for the hydrochloride salt) .

Q. What are the primary pharmacological targets of thiazolo-pyridine derivatives?

These compounds inhibit enzymes like Factor Xa (critical in blood coagulation) and modulate neurotransmitter receptors. For example:

  • Factor Xa inhibition : Derivatives exhibit IC₅₀ values in the low micromolar range by binding to the enzyme's active site .
  • Antimicrobial activity : Disruption of bacterial cell wall synthesis via interference with peptidoglycan crosslinking (observed in in vitro assays) .

Advanced Research Questions

Q. How can structural modifications enhance pharmacokinetic properties?

Strategies include:

  • Bioisosteric replacement : Substituting the carboxylic acid group with amides (e.g., naphthamide derivatives) improves metabolic stability .
  • Ring saturation : The tetrahydrothiazolo moiety reduces planarity, enhancing solubility and reducing off-target interactions .
  • Halogenation : Bromine or chlorine atoms at the 2-position increase binding affinity to hydrophobic enzyme pockets .
ModificationImpactExample DerivativeActivity ImprovementSource
Amide substitution↑ Metabolic stabilityNaphthamide derivative2x higher in vivo half-life
Bromination↑ Binding affinity2-Bromo derivativeIC₅₀ reduced by 40%

Q. How do researchers resolve contradictions in reported biological activities?

Discrepancies (e.g., variable antimicrobial efficacy across studies) are addressed via:

  • Structure-Activity Relationship (SAR) studies : Systematic variation of substituents to isolate critical functional groups .
  • Conformational analysis : X-ray crystallography or molecular dynamics simulations reveal how ring puckering affects target binding .
  • Standardized assays : Replicating experiments under controlled conditions (e.g., fixed pH, temperature) minimizes variability .

Q. What strategies optimize yield in multi-step syntheses?

Critical factors include:

  • Temperature control : Low temperatures (−78°C) prevent side reactions during lithiation steps .
  • Catalyst selection : Pd/C or Raney nickel enhances hydrogenation efficiency in ring saturation .
  • Purification techniques : Flash chromatography with silica gel (hexane:EtOAc gradients) isolates intermediates with >90% recovery .
Optimization ParameterEffect on YieldExampleSource
Cryogenic lithiation↑ Regioselectivity85% yield in carboxylation
Gradient chromatography↑ Purity92% recovery of final product

Applications in Medicinal Chemistry

  • Edoxaban intermediate : The compound serves as a key building block for the anticoagulant Edoxaban, enabling scalable synthesis via amide coupling .
  • Neuroprotective agents : Derivatives with dimethoxybenzamide groups show promise in modulating glutamate receptors for neurodegenerative disease research .

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